molecular formula C32H52NO10P B052482 Phoslactomycin F CAS No. 122856-30-8

Phoslactomycin F

Cat. No. B052482
M. Wt: 641.7 g/mol
InChI Key: WPDKXNAUNHUXQR-GAYOLXQXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phoslactomycin F is a natural product isolated from the fermentation broth of Streptomyces sp. It possesses a unique structure consisting of a 2,3-dihydroxybenzoic acid (DHBA) moiety, a rare α-pyrone ring, and a phosphorylated lactam ring. Phoslactomycin F has been found to have diverse biological activities, including antitumor, antibacterial, and antifungal effects.

Scientific Research Applications

Synthesis and Antibiotic Properties

Phoslactomycin F, belonging to the phoslactomycin family of antibiotics, has been the subject of various scientific studies focusing on its synthesis and antibiotic properties. Researchers have developed methodologies for the synthesis of the phoslactomycin family, highlighting their potential as potent and selective protein phosphatase inhibitors (Sarkar et al., 2009). Additionally, studies on the total synthesis of phoslactomycins, like Phoslactomycin B, through enantio- and stereoselective approaches have been reported, underscoring their significance as protein phosphatase inhibitors (Shibahara et al., 2009).

Biosynthesis

The biosynthesis of phoslactomycins, including Phoslactomycin F, involves complex processes. For example, studies have shown that phoslactomycins are derived from either a hydroxycyclohexanecarboxylic acid or a cyclohexanecarboxylic acid starter unit, with feeding experiments indicating the origins of certain carbon atoms in the phoslactomycin structure (Sekiyama et al., 2003). This insight into the biosynthetic pathways is crucial for understanding the production and potential modifications of phoslactomycins.

properties

CAS RN

122856-30-8

Product Name

Phoslactomycin F

Molecular Formula

C32H52NO10P

Molecular Weight

641.7 g/mol

IUPAC Name

[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 4-methylhexanoate

InChI

InChI=1S/C32H52NO10P/c1-4-23(3)13-15-30(35)41-27-12-8-10-24(21-27)9-6-7-11-26(34)22-29(43-44(38,39)40)32(37,19-20-33)18-17-28-25(5-2)14-16-31(36)42-28/h6-7,9,11,14,16-18,23-29,34,37H,4-5,8,10,12-13,15,19-22,33H2,1-3H3,(H2,38,39,40)/b9-6+,11-7+,18-17+

InChI Key

WPDKXNAUNHUXQR-GAYOLXQXSA-N

Isomeric SMILES

CCC1C=CC(=O)OC1/C=C/C(CCN)(C(CC(/C=C/C=C/C2CCCC(C2)OC(=O)CCC(C)CC)O)OP(=O)(O)O)O

SMILES

CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)CCC(C)CC)O)OP(=O)(O)O)O

Canonical SMILES

CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)CCC(C)CC)O)OP(=O)(O)O)O

synonyms

phoslactomycin F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phoslactomycin F
Reactant of Route 2
Reactant of Route 2
Phoslactomycin F
Reactant of Route 3
Phoslactomycin F
Reactant of Route 4
Phoslactomycin F
Reactant of Route 5
Phoslactomycin F
Reactant of Route 6
Phoslactomycin F

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.